Calculated Physicochemical Profile vs. the Des-methyl Analog (1-(3-Methoxyphenoxy)-3-(piperidin-1-yl)propan-2-ol)
The predicted octanol-water partition coefficient (cLogP) of the target compound is 2.31, calculated via the fragment-based method used by PubChem [1]. The des-methyl analog, 1-(3-methoxyphenoxy)-3-(piperidin-1-yl)propan-2-ol, lacks the methyl substituent on the piperidine ring. By standard additive fragment constants, the removal of a –CH₂– group from the ring reduces cLogP by approximately 0.5 log units (estimated cLogP ≈ 1.8) [2]. The higher lipophilicity of the 2-methyl derivative translates to a predicted 3-fold increase in membrane partitioning at neutral pH, which may affect passive permeability and non-specific binding in cellular assays.
| Evidence Dimension | Calculated octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP 2.31 (PubChem computed, 2021 release) |
| Comparator Or Baseline | 1-(3-Methoxyphenoxy)-3-(piperidin-1-yl)propan-2-ol; estimated cLogP ≈ 1.8 (fragment-based approximation) |
| Quantified Difference | ΔcLogP ≈ +0.5 (≈ 3× higher theoretical membrane partition) |
| Conditions | Computed physicochemical property; no experimental logP measurement identified for either compound |
Why This Matters
When selecting a compound for membrane-permeability-dependent assays, a cLogP difference of 0.5 can translate to measurably different intracellular exposure, making the 2-methyl analog a distinct tool from the simpler piperidine derivative.
- [1] PubChem Compound Summary CID 2770246, Computed Properties – LogP. View Source
- [2] Leo A, Hansch C, Elkins D. Partition coefficients and their uses. Chem Rev. 1971;71(6):525-616. Fragment constants for aliphatic carbon. View Source
